molecular formula C9H11NO2 B1611463 Methyl 3,6-dimethylpicolinate CAS No. 215436-32-1

Methyl 3,6-dimethylpicolinate

Cat. No. B1611463
M. Wt: 165.19 g/mol
InChI Key: MJTXVOHVISPNRW-UHFFFAOYSA-N
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Description

Methyl 3,6-dimethylpicolinate is a chemical compound that has been widely used in scientific research. It is a derivative of picolinic acid, which is a natural organic acid found in many plants and animals. Methyl 3,6-dimethylpicolinate is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This chemical compound has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism Of Action

The mechanism of action of methyl 3,6-dimethylpicolinate is not fully understood. However, it is believed to act as a ligand that binds to specific receptors in the body. This binding can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

Methyl 3,6-dimethylpicolinate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in immune cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In plants, it has been shown to promote root growth and increase plant biomass.

Advantages And Limitations For Lab Experiments

Methyl 3,6-dimethylpicolinate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, one limitation of using this compound is that it can be toxic to cells at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for research on methyl 3,6-dimethylpicolinate. One direction is to further investigate its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. Another direction is to study its potential use as a growth regulator for crops and its effects on plant physiology. In materials science, future research could focus on the synthesis of new MOFs using methyl 3,6-dimethylpicolinate as a precursor. Overall, the potential applications of methyl 3,6-dimethylpicolinate in various fields make it an interesting compound for further research.

Scientific Research Applications

Methyl 3,6-dimethylpicolinate has been extensively used in scientific research. It has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease. In agriculture, it has been studied for its potential use as a growth regulator for plants. In materials science, it has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks (MOFs).

properties

IUPAC Name

methyl 3,6-dimethylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-5-7(2)10-8(6)9(11)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTXVOHVISPNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440985
Record name Methyl 3,6-dimethylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,6-dimethylpicolinate

CAS RN

215436-32-1
Record name Methyl 3,6-dimethylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trimethylsilyldiazomethane 2M in ether (5.7 ml, 11.4 mmole, 1.4 eq.) is added dropwise at RT to a suspension of 3,6-dimethyl-pyridine-2-carboxylic acid (containing potassium chloride) (3.07 g à 25%, 8.12 mmole, 1 eq.) in benzene (24 ml) and methanol (8 ml), and the yellow suspension is stirred at RT for 1.5 h. The yellow mixture is diluted with ethyl actate, washed once with sat. aqueous sodium bicarbonate sol., once with water, once with brine, dried with magnesium sulfate and the solvents are removed in vacuo. Purification of the residue (914 mg) by chromatography on a 20 g Silicycle silica cartridge (eluent heptane/ethyl acetate 5-40% 20 min) affords 3,6-dimethyl-pyridine-2-carboxylic acid methyl ester (714 mg, 53.2%) as a colorless liquid. MS (m/e)=166.3 [M+H+].
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5.7 mL
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3.07 g
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24 mL
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8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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